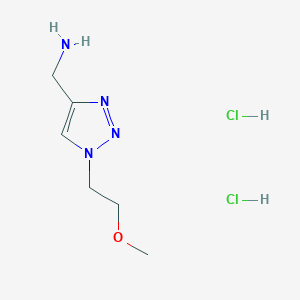
(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol hydrochloride
Descripción general
Descripción
“(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol hydrochloride” is a chemical compound with the CAS Number: 179601-65-1 . It has a molecular weight of 221.3 and its IUPAC name is (3S,4R)-1-benzylpyrrolidine-3,4-diyl)dimethanol . It is a solid substance and is stored in dry conditions at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for “(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol hydrochloride” is 1S/C13H19NO2/c15-9-12-7-14 (8-13 (12)10-16)6-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2/t12-,13+ . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol hydrochloride” is a solid substance . It is stored in dry conditions at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
A study on the Photophysical Effects of Metal-Carbon Bonds in ortho-metalated complexes demonstrated applications in light emission and charge transfer, where such compounds, related to the chemical class of "(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol hydrochloride," serve as ligands in creating luminescent materials (Sprouse, King, Spellane, & Watts, 1984).
Synthesis Techniques
Research on A New Approach to Allylamines and Pyrrolidines elaborates on efficient synthesis methods of pyrrolidine derivatives, including techniques relevant to producing compounds like "(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol hydrochloride." This underscores the versatility of pyrrolidines in synthetic organic chemistry (Gajda & Zwierzak, 1986).
Material Science Applications
Novel Synthesis of meso-1-Substituted-3,4-dihydroxypyrrolidines with a key reaction catalyzed by RuCl3 showcased the synthesis of dihydroxypyrrolidines from precursors akin to "(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol hydrochloride." Such compounds are pivotal in the development of new materials and catalysts (Bell, Boros, & Hornyánszky, 2015).
Structural and Mechanistic Studies
The Synthesis and Characterization of Ortho-Metalated Complexes provided insights into the structural aspects of complexes involving ligands structurally related to "(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol hydrochloride." This research contributes to understanding the electronic and structural properties critical for designing metal-organic frameworks and catalysts (Serrano et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
[(3S,4R)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c15-9-12-7-14(8-13(12)10-16)6-11-4-2-1-3-5-11;/h1-5,12-13,15-16H,6-10H2;1H/t12-,13+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMCJFUTAHNIOU-OEEJBDNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)CO)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CN1CC2=CC=CC=C2)CO)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride](/img/structure/B1480691.png)

![5-methyl-2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1480695.png)
![5-methoxy-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1480696.png)









